13-desmethyl spirolide C
CAS No.: 334974-07-1
Cat. No.: VC20749479
Molecular Formula: C42H61NO7
Molecular Weight: 691.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 334974-07-1 |
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Molecular Formula | C42H61NO7 |
Molecular Weight | 691.9 g/mol |
IUPAC Name | 2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |
Standard InChI | InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- |
Standard InChI Key | TWYUDVVIPSUDIG-MOIQTNNZSA-N |
Isomeric SMILES | CC1CC23CCC(=C(C2/C=C(/C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)\C)C)C7C=C(C(=O)O7)C |
SMILES | CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C |
Canonical SMILES | CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C |
Chemical Structure and Properties
Molecular Structure
13-Desmethyl spirolide C possesses a complex molecular structure characterized by its distinctive spirocyclic arrangement. The molecular formula is C₄₂H₆₁NO₇ with a molecular weight of 691.944 g/mol . The compound features an intricate arrangement of carbon, nitrogen, and oxygen atoms that form its unique pharmacological profile. Its structure contains multiple ring systems, including the characteristic spiroimine scaffold that has been identified as the pharmacophore responsible for its biological activity .
The absence of a methyl group at position 13 distinguishes this compound from other spirolides and significantly influences its receptor-binding properties and pharmacological behavior. This structural feature proves crucial in determining its interaction with various neuronal and muscular receptors .
Physical and Chemical Properties
13-Desmethyl spirolide C exhibits several notable physical and chemical properties that influence its behavior in biological systems and laboratory settings. These properties are summarized in the table below:
Property | Value |
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Molecular Formula | C₄₂H₆₁NO₇ |
Molecular Weight | 691.944 g/mol |
CAS Number | 334974-07-1 |
Flash Point | 51.8 °F (11 °C) |
Signal Word | Danger |
Hazard Statements | H225-H301 + H311 + H331-H370 |
Precautionary Statements | P210-P260-P280-P301 + P310-P311 |
The compound is classified with multiple hazard designations, including GHS02, GHS06, and GHS08, indicating flammability, acute toxicity, and specific target organ toxicity concerns . These classifications underscore the need for appropriate handling procedures when working with this compound in research settings.
Toxicological Profile
Mechanism of Toxicity
The toxicity of 13-desmethyl spirolide C primarily stems from its potent inhibition of various nicotinic acetylcholine receptors (nicotinic acetylcholine receptors) in both peripheral and central nervous systems . The compound acts as a competitive antagonist at these receptors, leading to impaired synaptic transmission and subsequent neurotoxic effects .
At the cellular level, 13-desmethyl spirolide C inhibits muscle action potential and alters intracellular calcium levels in neuronal cells. Unlike some other phycotoxins, it shows differential effects on muscarinic acetylcholine receptors (muscarinic acetylcholine receptors), indicating specificity in its interactions with neurotransmitter systems . This selective receptor targeting explains the compound's high toxicity despite minimal general cytotoxicity.
The rapid onset of symptoms following exposure is consistent with the compound's mechanism of action through direct receptor interactions rather than through metabolic activation or secondary cellular damage pathways.
Pharmacological Properties
Interaction with Nicotinic Acetylcholine Receptors
13-Desmethyl spirolide C demonstrates remarkable receptor-binding properties, interacting efficiently with sub-nanomolar affinities across both muscular and neuronal nicotinic acetylcholine receptors . Unlike some related compounds, it shows relatively low selectivity among different nicotinic acetylcholine receptor subtypes, binding effectively to multiple receptor configurations .
Comparative studies with 13,19-didesmethyl spirolide C have revealed interesting structure-activity relationships. While 13-desmethyl spirolide C binds with high affinity to most nicotinic acetylcholine receptor subtypes, 13,19-didesmethyl spirolide C shows greater selectivity for muscular and homopentameric α7 receptors, with weaker binding to neuronal heteropentameric receptors, especially the α4β2 subtype . This indicates that the presence of an additional methyl group on the tetrahydropyran ring significantly modifies the pharmacological profile by notably increasing affinity for certain neuronal nicotinic acetylcholine receptors .
These structure-activity relationships provide valuable insights for potential development of more selective compounds based on the spirolide pharmacophore.
Interaction with Muscarinic Acetylcholine Receptors
In contrast to its potent effects on nicotinic receptors, 13-desmethyl spirolide C demonstrates only weak interactions with muscarinic acetylcholine receptors, binding to all five receptor subtypes with low micromolar affinities . This significant differential in binding affinities between nicotinic and muscarinic receptor systems highlights that the toxicity of spirolide C analogs primarily results from their potent inhibition of nicotinic acetylcholine receptors rather than from any effects on muscarinic systems .
The compound's selective receptor profile makes it a valuable pharmacological tool for studying nicotinic receptor systems and potentially developing targeted therapeutics that modulate specific receptor subtypes.
Blood-Brain Barrier Penetration
One of the most pharmacologically significant properties of 13-desmethyl spirolide C is its ability to rapidly cross the blood-brain barrier. Studies have detected the compound in brain tissue merely 2 minutes after intraperitoneal injection, and it remains detectable for at least 24 hours post-administration . This exceptional central nervous system bioavailability is crucial for both its neurotoxic effects and potential therapeutic applications in neurological disorders.
The compound's lipophilic nature likely contributes to its ability to penetrate the blood-brain barrier, allowing it to interact with central nicotinic receptors. This property distinguishes 13-desmethyl spirolide C from many other neuropharmacologically active compounds that struggle to achieve effective brain concentrations.
Synthetic Approaches
Total Synthesis Strategy
The complex structure of 13-desmethyl spirolide C presents significant challenges for chemical synthesis. Researchers have approached this challenge by dividing the molecule into manageable fragments, particularly focusing on the North and South portions of the structure .
This fragment-based approach allows researchers to optimize reaction conditions for each structural component before attempting final assembly of the complete molecule.
Key Reaction Methods
Several innovative synthetic methods have been developed and employed in the pursuit of 13-desmethyl spirolide C synthesis:
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Spiroimines have been synthesized using asymmetric allylic decarboxylation and a cycloaddition reaction [3+2]/dediazotation under microwave irradiation as key reactions
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Bis-spiroketals were prepared from 1,4-diketones obtained through a sila-Stetter reaction applied to functionalized enones and acylsilanes
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Optically active butenolides have been prepared via catalytic enantioselective vinylogous Mukaiyama-Michael addition of 2-silyloxyfurans to cyclic unsaturated oxo esters
Through collaborative work between synthetic chemists and neurobiologists, the spiroimine scaffold has been identified as the pharmacophore of 13-desmethyl spirolide C, providing critical guidance for simplified analog development . This identification of the active pharmacophore may allow development of less complex synthetic targets that retain the key biological activities.
Analytical Methods for Detection
Accurate detection and quantification of 13-desmethyl spirolide C is essential for both research applications and food safety monitoring. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been successfully employed for bioavailability studies of this compound, allowing sensitive detection in biological samples including brain tissue .
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